![molecular formula C11H12Cl2N2S B5817279 N-(3,4-dichlorophenyl)-1-pyrrolidinecarbothioamide](/img/structure/B5817279.png)
N-(3,4-dichlorophenyl)-1-pyrrolidinecarbothioamide
Overview
Description
N-(3,4-dichlorophenyl)-1-pyrrolidinecarbothioamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DPT or Dichloropane, and it is a member of the phenyltropane family of compounds.
Mechanism of Action
The mechanism of action of DPT is related to its ability to inhibit the reuptake of dopamine in the brain. This leads to an increase in dopamine levels and a corresponding increase in dopamine signaling. This increase in dopamine signaling has been shown to have a variety of effects on behavior and physiology, including increased locomotor activity and increased heart rate.
Biochemical and Physiological Effects:
DPT has been shown to have a variety of biochemical and physiological effects. In addition to its effects on dopamine signaling, DPT has also been shown to affect the levels of other neurotransmitters such as serotonin and norepinephrine. This has led to interest in its potential as a treatment for a variety of conditions, including depression and anxiety.
Advantages and Limitations for Lab Experiments
One of the primary advantages of DPT for lab experiments is its ability to selectively target the dopamine transporter. This makes it a useful tool for studying the role of dopamine in the brain and for developing new treatments for conditions such as Parkinson's disease and addiction. However, one limitation of DPT is that it is a relatively new compound, and there is still much to be learned about its potential applications and limitations.
Future Directions
There are many potential future directions for research on DPT. One area of interest is in developing new treatments for addiction and other psychiatric disorders. Another area of interest is in studying the effects of DPT on other neurotransmitter systems, such as the glutamate system. Additionally, there is interest in developing new synthetic methods for DPT that are more efficient and sustainable. Overall, DPT is a promising compound with many potential applications in scientific research.
Synthesis Methods
The synthesis of DPT involves the reaction of 3,4-dichlorophenylacetonitrile with pyrrolidine-2-carbothioamide. This reaction is typically carried out in the presence of a reducing agent such as lithium aluminum hydride or sodium borohydride. The resulting product is then purified through a series of chromatography steps to yield the final compound.
Scientific Research Applications
DPT has been studied for a variety of scientific research applications. One of the primary areas of research has been in the field of neuroscience, where DPT has been shown to have potential as a dopamine transporter inhibitor. This makes it a useful tool for studying the role of dopamine in the brain and for developing new treatments for conditions such as Parkinson's disease and addiction.
properties
IUPAC Name |
N-(3,4-dichlorophenyl)pyrrolidine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2S/c12-9-4-3-8(7-10(9)13)14-11(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAWXHSANCALTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333592 | |
Record name | N-(3,4-dichlorophenyl)pyrrolidine-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49649598 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
309942-79-8 | |
Record name | N-(3,4-dichlorophenyl)pyrrolidine-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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